Fluorouracil

Catalog No.
S528186
CAS No.
51-21-8
M.F
C4H3FN2O2
M. Wt
130.08 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluorouracil

CAS Number

51-21-8

Product Name

Fluorouracil

IUPAC Name

5-fluoro-1H-pyrimidine-2,4-dione

Molecular Formula

C4H3FN2O2

Molecular Weight

130.08 g/mol

InChI

InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)

InChI Key

GHASVSINZRGABV-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC(=O)N1)F

Solubility

less than 1 mg/mL at 66° F (NTP, 1992)
11100 mg/L (at 22 °C)
0.09 M
1 G IN 80 ML WATER, 170 ML ALCOHOL & 55 ML METHANOL; PRACTICALLY INSOL IN CHLOROFORM, ETHER & BENZENE; SOLUBILITY IN AQ SOLN INCR WITH INCR PH OF SOLN
Soluble in methanol-water mixtures
Sparingly soluble in water and slightly soluble in alcohol. 1 g is soluble in 100 ml of propylene glycol.
In water, 1.11X10+4 mg/L at 22 °C
5.86e+00 g/L

Synonyms

5 Fluorouracil, 5 Fluorouracil biosyn, 5 FU Lederle, 5 FU medac, 5 HU Hexal, 5-Fluorouracil, 5-Fluorouracil-biosyn, 5-FU, 5-FU Lederle, 5-FU medac, 5-HU Hexal, 5FU, Adrucil, Carac, Dakota, Fluorouracile, Efudex, Efudix, Fluoro Uracile ICN, Fluoro-Uracile ICN, Fluoroplex, Fluorouracil, Fluorouracil GRY, Fluorouracil Mononitrate, Fluorouracil Monopotassium Salt, Fluorouracil Monosodium Salt, Fluorouracil Potassium Salt, Fluorouracil-GRY, Fluorouracile Dakota, Fluorouracilo Ferrer Far, Fluoruracil, Fluracedyl, Flurodex, Haemato fu, Haemato-fu, Neofluor, Onkofluor, Ribofluor

Canonical SMILES

C1=C(C(=O)NC(=O)N1)F

Isomeric SMILES

C1=C(C(=NC(=N1)O)O)F

Description

The exact mass of the compound Fluorouracil is 130.0179 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 66° f (ntp, 1992)11100 mg/l (at 22 °c)0.09 m1 g in 80 ml water, 170 ml alcohol & 55 ml methanol; practically insol in chloroform, ether & benzene; solubility in aq soln incr with incr ph of solnsoluble in methanol-water mixturessparingly soluble in water and slightly soluble in alcohol. 1 g is soluble in 100 ml of propylene glycol.in water, 1.11x10+4 mg/l at 22 °c5.86e+00 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757036. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Uracil. It belongs to the ontological category of organofluorine compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

  • Inhibition of Thymidylate Synthase

    Fluorouracil interferes with the production of thymidine, a crucial building block of DNA. It does this by inhibiting the enzyme thymidylate synthase. This disrupts the cancer cell's ability to replicate its DNA, leading to cell death [Source: National Cancer Institute ].

  • Disruption of RNA Metabolism

    Fluorouracil can also incorporate itself into RNA molecules, leading to unstable and non-functional RNA. This further disrupts essential cellular processes and contributes to cell death [Source: ScienceDirect - Fluorouracil ].

Research Applications of Fluorouracil

Fluorouracil's effectiveness against various cancers has been extensively studied. Here are some key areas of research:

  • Combination Therapy

    Research focuses on combining fluorouracil with other chemotherapy drugs or radiotherapy to improve treatment outcomes. These combinations can enhance the effectiveness of treatment while potentially reducing side effects [Source: National Cancer Institute - Fluorouracil ].

  • Development of New Delivery Methods

    Scientists are exploring new ways to deliver fluorouracil, such as liposomal encapsulation or targeted drug delivery systems. These methods aim to improve drug delivery to cancer cells while minimizing damage to healthy tissues [Source: Wiley Online Library - Fluorouracil: Mechanisms of Action and Resistance ].

  • Predicting Treatment Response

    Research is ongoing to identify biomarkers that can predict which patients will respond best to fluorouracil treatment. This personalized medicine approach aims to optimize treatment for individual patients [Source: ScienceDirect - Fluorouracil and Colorectal Cancer: From Biochemical Basis to Clinical Applications ].

Fluorouracil is a synthetic pyrimidine analog, structurally similar to uracil, one of the building blocks of RNA []. Due to its resemblance to uracil, it can interfere with the body's natural processes involved in cell division and DNA synthesis []. This property makes it particularly effective in targeting rapidly dividing cancer cells.

The discovery of fluorouracil's anti-cancer properties is attributed to Charles Heidelberger in the 1950s []. It was one of the first effective chemotherapeutic agents developed and has been instrumental in advancing cancer treatment regimens.


Molecular Structure Analysis

Fluorouracil has a heterocyclic ring structure containing nitrogen and oxygen atoms. The key feature is the substitution of a fluorine atom for a hydrogen atom at the fifth position of the uracil ring []. This seemingly minor change disrupts the normal hydrogen bonding patterns crucial for uracil's function in RNA, ultimately leading to the inhibition of DNA synthesis in cancer cells [].


Chemical Reactions Analysis

Synthesis

Fluorouracil can be synthesized through various methods. A common approach involves the condensation of uracil with fluorouracil trifluoroacetate [].

Balanced Chemical Equation:

Uracil + F3C-CO-CHF2 -> Fluorouracil + CF3COOH

Mechanism of Action

Fluorouracil disrupts DNA synthesis in cancer cells through multiple mechanisms. It inhibits the enzyme thymidylate synthase, essential for converting uracil to thymidine, a crucial component of DNA. Additionally, it gets incorporated into RNA in place of uracil, leading to the formation of unstable and non-functional RNA molecules []. This combined effect hinders the growth and proliferation of cancer cells.

Physical and Chemical Properties

  • Melting Point: 288-291°C []
  • Solubility: Sparingly soluble in water, slightly soluble in alcohol []
  • pKa: 7.5

Fluorouracil is a potent chemotherapeutic agent with significant side effects. Common adverse reactions include nausea, vomiting, diarrhea, and mucositis (inflammation of the mucous membranes). It can also suppress bone marrow function, leading to anemia, leukopenia (low white blood cell count), and thrombocytopenia (low platelet count) []. Due to its cytotoxic nature, fluorouracil is a teratogen (can cause birth defects) and should be avoided during pregnancy.

Fluorouracil is classified as a hazardous material by regulatory agencies due to its potential to cause mutagenic (causing mutations) and carcinogenic (cancer-causing) effects [].

Safety Precautions:

  • Healthcare professionals handling fluorouracil should wear appropriate personal protective equipment (PPE) including gloves, gowns, and eye protection.
  • Strict protocols for safe handling and disposal of the drug and its waste are essential to minimize environmental contamination [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Fluorouracil is a white to nearly white crystalline powder; practically odorless. Used as an anti neoplastic drug, chemosterilant for insects. (EPA, 1998)
Solid

Color/Form

White to practically white crystalline powder
Crystals from water or methanol-ethe

XLogP3

0.3

Exact Mass

130.0179

Boiling Point

Decomposes at 282-283 °C; sublimes (0.1 mm): 190-200 °C

LogP

-0.89
-0.89 (LogP)
log Kow = -0.89
-0.8

Odor

PRACTICALLY ODORLESS

Appearance

Solid powder

Melting Point

Decomposes at 540-541° F (EPA, 1998)
282-283
283.0 °C
282 °C (decomposes)
280-282°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U3P01618RT

GHS Hazard Statements

Aggregated GHS information provided by 166 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 55 of 166 companies. For more detailed information, please visit ECHA C&L website;
Of the 14 notification(s) provided by 111 of 166 companies with hazard statement code(s):;
H301 (98.2%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (53.15%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (55.86%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (55.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (54.05%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H340 (54.95%): May cause genetic defects [Danger Germ cell mutagenicity];
H360 (58.56%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H412 (36.04%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the topical treatment of multiple actinic or solar keratoses. In the 5% strength it is also useful in the treatment of superficial basal cell carcinomas when conventional methods are impractical, such as with multiple lesions or difficult treatment sites. Fluorouracil injection is indicated in the palliative management of some types of cancer, including colon, esophageal, gastric, rectum, breast, biliary tract, stomach, head and neck, cervical, pancreas, renal cell, and carcinoid.
FDA Label
Treatment of actinic keratosis

Livertox Summary

Fluorouracil (5-FU) is a pyrimidine analogue used as an antineoplastic agent to treat multiple solid tumors including colon, rectal, breast, gastric, pancreatic, ovarian, bladder and liver cancer. Fluorouracil is associated with a low rate of transient serum aminotransferase elevations during therapy and has been implicated in rare cases of clinically apparent acute liver injury.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Caf
Drugs in the CAF combination: C = Cyclophosphamide ; A = Doxorubicin Hydrochloride (Adriamycin) ; F = Fluorouracil
CAF is used to treat: Breast cancer.
This combination may also be used with other drugs or treatments or to treat other types of cancer.

Therapeutic Uses

Antimetabolites; Antimetabolites, Antineoplastic; Immunosuppressive Agents
Fluorouracil is indicated for palliative treatment of carcinoma of the colon, rectum, breast, stomach, and pancreas in patients considered to be incurable by surgery or other means. /Included in US product update/
Fluorouracil is also indicated for treatment of bladder carcinoma, prostatic carcinoma, epithelial ovarian carcinoma, cervical carcinoma, endometrial carcinoma, anal carcinoma, esophageal carcinoma,metastatic tumors of skin carcinoma, and hepatoblastoma, and is used by intra-arterial injection for treatment of hepatic tumors and head and neck tumors. /Not included in US product label/
Fluorouracil, in combination therapy, is reasonable medical therapy at some point in the management of adrenocortical carcinoma, vulvar carcinoma, penile carcinoma and carcinoid tumors (gastrointestinal and neuroendocrine tumors). /Not included in US product label/
Although fluorouracil has been used for treatment of malignant pleural effusions, the USP Division of Information Development Hematology-Oncology Advisory Panel believes there is insufficient evidence to support the effectiveness of fluorouracil in the treatment of malignant pleural effusions. /Not included in US product label/
Fluorouracil is used for the treatment of glaucoma during or following trabeculectomy surgery. /Not included in US product label/
Recommended for topical treatment of multiple actinic or solar keratoses.
60 women with metastatic breast cancer refractory to at least one chemotherapeutic regimen were treated with fluorouracil (FU, 250, 300, 370, or 400 mg/sq m/day) and high dose continuous infusion folinic acid (leucovorin calcium, 500 mg/sq m/day). Therapy consisted of a 6 day infusion of leucovorin calcium initiated 24 hr before a 5 day course of FU given iv. The mean dose of FU admin was 304 mg/sq m/day. 1 complete remission lasting 8.7 mo and partial remissions ranging in duration from 1.3 to 12.8 mo were observed, for an objective response rate of 17% (95% confidence interval for response, 8% to 27%). 9/10 responding patient had metastatic disease that had objectively progressed on previous chemotherapy with a FU containing regimen. This program was well tolerated, with toxicities consisting mainly of stomatitis and granulocytopenia.
... In a retrospective, unmatched, non-randomized consecutive series study, 186 eyes of 186 patients who had filtration surgery were followed for 2 years in four groups: 51 patients had undergone trabeculectomy surgery with postoperative 5-FU, 51 had phacotrabeculectomy with postoperative 5-FU, 56 had trabeculectomy with both intraoperative and postoperative 5-FU, and 28 patients had trabeculectomy without antifibrotics. ... At all times mean intraocular pressure (IOP) was reduced in all groups (P < 0.001 for each group). Success was defined as IOP < 16 mmHg and > 30% IOP reduction at the 2-year follow up. It was achieved in 71% of the trabeculectomy patients with intraoperative and postoperative 5-FU, 76% of the trabeculectomy group with only postoperative 5-FU, 55% of the phacotrabeculectomy/5-FU group, and in 29% of the trabeculectomy-only eyes (between-group differences P < 0.01). Success rates were not significantly different for the intraoperative and postoperative 5-FU trabeculectomy versus the postoperative 5-FU-only eyes, but the former had fewer postoperative 5-FU injections and corneal ulceration (P < 0.01 for both). /The authors concluded that/ 5-Fluorouracil was safe and improved trabeculectomy survival. Intraoperative 5-FU allowed fewer postoperative 5-FU injections and fewer side-effects without compromising success rates. Phacotrabeculectomy with postoperative 5-FU had a lower surgical success rate than did trabeculectomy with 5-FU and this was not statistically different from trabeculectomy without 5-FU.
Although current standard treatment for advanced esophageal cancer is intermittent standard-dose cisplatin with 5-fluorouracil (5-FU) (ISD-FP), daily low-dose cisplatin with continuous infusion of 5-FU (CLD-FP) is advocated for equivalent effectiveness and lower toxicity. ... Concurrent chemoradiotherapy, using 60 Gy of radiation and ISD-FP or CLD-FP was non-randomly scheduled for 29 patients between June 1994 and March 2001. Complete response in the irradiated volume at the end of primary treatment was shown by 8 of 15 and 9 of 14 patients in the ISD-FP and CLD-FP groups, respectively. The projected overall survival rate at 2 years was 55% for stage III patients and 13% for stage IV. Median survival times were 14 months versus 15 months in the ISD-FP and CLD-FP groups, with no significant difference. Toxicities were similar, including two treatment-related deaths in each group. Chemotherapy was completed for 10 of 15 and 11 of 14 patients in the ISD-FP and CLD-FP groups, respectively. Modification of the planned regimen was more often required for the CLD-FP group. /The authors concluded that/ CLD-FP therapy has no apparent advantage over ISD-FP therapy from the perspective of compliance and safety...
Expt Ther: Although many treatments are available for genital warts caused by human papillomavirus (HPV), none are uniformly successful in the treatment of this disease. Most current treatment options work by destroying affected tissue, either by a cytotoxic or a physically ablative mode of action. Interferons have antiviral, antiproliferative, and immunomodulatory activities, but these have not translated into a high level of cure rates against warts. With all current treatments, recurrent warts are common. Therapies currently being investigated include a 5-fluorouracil/epinephrine collagen gel that achieves high concentrations of 5-fluorouracil at the site of injection. ...
Darier's disease is an inherited genodermatosis with autosomal dominant transmission characterized by hyperkeratotic papules of seborrheic regions in the axillae, groin or submammary skin in women. Current therapeutic alternatives are poor, encouraging recourse to alternatives treatments such as topical 5-fluorouracil (Efudix) used until now for pre-epitheliomatous keratosis. A 55-year-old man presenting severe Darier's disease refractory to therapy for more than twenty years was treated with topical 5-fluorouracil. The cream was applied at a concentration of 1% every second day for five months, alternating with clobetasol ointment in order to improve tolerability. After one month of treatment, clinical signs of hyperkeratosis had virtually disappeared from the patient's face and neck. This dramatic improvement persisted for 2 months after the end of the treatment with 5-fluorouracil. No local or systemic side-effects have been observed to date. Darier's disease is caused by mutations of the ATP2A2 gene, which codes for the SERCA2 endoplasmic reticulum calcium pump. This pump is rendered non-functional through decreased ATP and calcium affinity and blockade of phosphorylation-dephosphorylation. We propose a new hypothesis according to which the action of 5-fluorouracil results from restoration of normal intracytoplasmic calcium concentrations, leading to renewed keratinization. Thanks to its mode of activation, this prodrug can compensate for failure of the ATP phosphorylation-dephosphorylation mechanisms necessary for calcium pump activity by releasing phosphoric acids. Thus, topical 5-fluorouracil appears to constitute an effective alternative therapy. Long-term studies in a larger population are needed to clarify the optimal dosage and identify potential side effects.

Pharmacology

Fluorouracil is an antineoplastic anti-metabolite. Anti-metabolites masquerade as purine or pyrimidine - which become the building blocks of DNA. They prevent these substances from becoming incorporated into DNA during the "S" phase (of the cell cycle), stopping normal development and division. Fluorouracil blocks an enzyme which converts the cytosine nucleotide into the deoxy derivative. In addition, DNA synthesis is further inhibited because Fluorouracil blocks the incorporation of the thymidine nucleotide into the DNA strand.
Fluorouracil is an antimetabolite fluoropyrimidine analog of the nucleoside pyrimidine with antineoplastic activity. Fluorouracil and its metabolites possess a number of different mechanisms of action. In vivo, fluoruracil is converted to the active metabolite 5-fluoroxyuridine monophosphate (F-UMP); replacing uracil, F-UMP incorporates into RNA and inhibits RNA processing, thereby inhibiting cell growth. Another active metabolite, 5-5-fluoro-2'-deoxyuridine-5'-O-monophosphate (F-dUMP), inhibits thymidylate synthase, resulting in the depletion of thymidine triphosphate (TTP), one of the four nucleotide triphosphates used in the in vivo synthesis of DNA. Other fluorouracil metabolites incorporate into both RNA and DNA; incorporation into RNA results in major effects on both RNA processing and functions.

MeSH Pharmacological Classification

Antimetabolites, Antineoplastic

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01B - Antimetabolites
L01BC - Pyrimidine analogues
L01BC02 - Fluorouracil

Mechanism of Action

The precise mechanism of action has not been fully determined, but the main mechanism of fluorouracil is thought to be the binding of the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to thymidylate synthase (TS) to form a covalently bound ternary complex. This results in the inhibition of the formation of thymidylate from uracil, which leads to the inhibition of DNA and RNA synthesis and cell death. Fluorouracil can also be incorporated into RNA in place of uridine triphosphate (UTP), producing a fraudulent RNA and interfering with RNA processing and protein synthesis.
5-FU requires enzymatic conversion to the nucleotide (ribosylation and phosphorylation) in order to exert its cytotoxic activity. Several routes are available for the formation of the 5'-monophosphate nucleotide (F-UMP) in animal cells. 5-FU may be converted to fluorouridine by uridine phosphorylase and then to F-UMP by uridine kinase, or it may react directly with 5-phosphoribosyl-1-pyrophosphate (PRPP), in a reaction catalyzed by ... orotate phosphoribosyl transferase, to form F-UMP. Many metabolic pathways are available to F-UMP, including incorporation in to RNA. A reaction sequence crucial for antineoplastic activity involves reduction of the diphosphate nucleotide by the enzyme ribonucleoside diphosphate reductase to the deoxynucleotide level and the eventual formation of 5-fluoro-2'-deoxyuridine-5'-phosphate (F-dUMP). 5-FU also may be converted directly to the deoxyriboside 5-FUdR by the enzyme thymidine phosphorylase and further to F-dUMP, a potent inhibitor of thymidylate synthesis, by thymidine kinase ... The interaction between F-dUMP and the enzyme thymidylate synthase leads to depletion of TTP, a necessary constituent of DNA ... The folate cofactor, 5,10-methylenetetrahydrofolate, and F-dUMP form a covalently bound ternary complex with the enzyme. The inhibitory complex resembles the transition state formed during the normal enzymatic reaction when dUMP is converted to thymidylate. Although the physiological complex progresses to the synthesis of thymidylate by transfer of the methylene group and 2 hydrogen atoms from folate to dUMP, this reaction is blocked in the inhibitory complex by the stability of the fluorine carbon bond on F-dUMP; sustained inhibition of the enzyme results ...
Although the precise mechanisms of action of fluorouracil have not been fully elucidated, the main mechanism is thought to be the binding of the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5-10-methylenetetrahydrofolate, to thymidylate synthase (TS) to form a covalently bound ternary complex, which inhibits the formation of thymidylate from uracil, thereby interfering with DNA synthesis. In addition, FUTP can be incorporated into RNA in place of uridine triphosphate (UTP), producing a fraudulent RNA and interfering with RNA processing and protein synthesis.
Fluorouracil is an antimetabolite of the pyrimidine analog type. Fluorouracil is considered to be cell cycle-specific for the S phase of cell division. Activity results from its conversion to an active metabolite in the tissues, and includes inhibition of DNA and RNA synthesis.
There is evidence that the metabolism of fluorouracil in the anabolic pathway blocks the methylation reaction of deoxyuridylic acid to thymidylic acid. In this manner fluorouracil interferes with the synthesis of deoxyribonucleic acid (DNA) and to a lesser extent inhibits the formation of ribonucleic acid (RNA). Since DNA and RNA are essential for cell division and growth, the effect of fluorouracil may be to create a thymine deficiency which provokes unbalanced growth and death of the cell. The effects of DNA and RNA deprivation are most marked on those cells which grow more rapidly and take up fluorouracil at a more rapid rate. The catabolic metabolism of fluorouracil results in degradation products (eg, CO2 , urea, (alpha)-fluoro-(beta)-alanine) which are inactive. /Efudex Solutions/
The chemotherapeutic agent 5-fluorouracil is a known developmental toxicant in the rat both in vivo and in vitro. The mechanism of the drug's embryotoxic effect is unclear, but it has been postulated that 5-fluorouracil inhibits thymidylate synthase activity, leading to a deficiency of thymidine and a decrease in DNA synthesis. If this is the case, addition of excess exogenous thymidine should reverse the drug's embryotoxicity. Rat embryos were cultured beginning on day 10 of gestation (for 48 hr) in a whole embryo culture system. For the initial three hr of the culture period, 5-fluorouracil was present at a final concentration of 3 ug/ml. Following removal of 5-fluorouracil, various concentrations of thymidine were added for the remainder of the culture period. Treatment with 5-fluorouracil decreased the morphological score, number of somite pairs, crown-rump and head lengths, as well as DNA and protein contents; the incidence of malformations, particularly those affecting the tail, hindlimb bud, and brain, was increased. With addition of thymidine, there was attenuation of all parameters examined and fewer malformations. Exogenous thymidine was not able to reverse the effects of 5-fluorouracil completely, even if it was present for the entire 48 hr culture period, including the three hr 5-fluorouracil treatment phase. These results suggest that 5-fluorouracil may induce a thymidine deficiency in treated rat embryos, but some other effect(s) also appear to be involved in the embryotoxicity induced by the drug.
/Among/ halogenated pyrimidines ... if one compares the van der Waals radii of the various 5-position substituents, the dimension of the fluorine atom resembles that of hydrogen, whereas the bromine and iodine atoms are larger and close in size to the methyl group ... In 5-FU, the smaller fluorine at position 5 allows the molecule to mimic uracil biochemically. However, the fluorine-carbon bond is much tighter than that of C-H and prevents the methylation of the 5 position of 5-FU by thymidylate synthase. Instead, in the presence of the physiological cofactor 5,10-methylene tetrahydrofolate, the fluoropyrimidine locks the enzyme in an inhibited state. Thus, substitution of a halogen atom of the correct dimensions can produce a molecule that sufficiently resembles a natural pyrimidine to interact with enzymes of pyrimidine metabolism but at the same time interferes drastically with certain other aspects of pyrimidine action.
5-FU ... is incorporated into both RNA and DNA. In 5-FU-treated cells, both F-dUTP and dUTP (the substrate that accumulates behind the blocked thymidylate synthase reaction) incorporate into DNA in place of the depleted physiological TTP. The significance of the incorporation of F-dUTP and dUTP into DNA is unclear ... Presumably, the incorporation of deoxyuridylate and/or fluorodeoxyuridylate into DNA would call into action the excision-repair process. This requires TTP, but this substrate is lacking as a result of thymidylate synthase inhibition ... 5-FU incorporation into RNA also causes toxicity as the result of major effects on both the processing and functions of RNA ...

KEGG Target based Classification of Drugs

Enzymes
Transferases (EC2)
Methyltransferases [EC:2.1.1.-]
TYMS [HSA:7298] [KO:K00560]

Vapor Pressure

2.68X10-6 mm Hg at 25 °C (est)

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

51-21-8

Associated Chemicals

Tegafur;17902-23-7
Cepecitabine;154361-50-9

Wikipedia

Fluorouracil

Drug Warnings

Anorexia and nausea are common adverse effects of fluorouracil, and vomiting occurs frequently. These reactions generally occur during the first week of therapy, can often be alleviated by antiemetics, and generally subside within 2 or 3 days following therapy. Stomatitis is one of the most common and often the earliest sign of specific toxicity, appearing as early as the fourth day but more commonly on the fifth to eighth day of therapy. Diarrhea, which also occurs frequently, usually appears slightly later than stomatitis, but may occur concurrently or even in the absence of stomatitis. Esophagitis, proctitis, and GI ulceration and bleeding have been reported, and paralytic ileus occurred in two patients who received excessive dosage. Patients must be closely monitored for adverse GI effects.
Leukopenia, predominantly of the granulocytopenic type, thrombocytopenia, and anemia occur commonly with fluorouracil therapy; leukopenia usually occurs after an adequate course of fluorouracil therapy. Pancytopenia and agranulocytosis also have occurred. The patient's hematologic status must be carefully monitored. The nadir of the white blood cell count usually occurs from the ninth to the fourteenth day after therapy is initiated but may occur as late as the 25th day after the first dose of fluorouracil. Maximum thrombocytopenia has been reported to occur from the seventh to seventeenth day of therapy. Hematopoietic recovery is usually rapid and by the thirtieth day, blood cell counts have usually reached the normal range.
Hair loss occurs frequently with fluorouracil therapy, and cosmetically significant alopecia has occurred in a substantial number of patients. Regrowth of hair has been reported even in patients receiving repeated courses of the drug. Partial loss of nails has occurred rarely, and diffuse melanosis of the nails has been reported. The most common type of dermatologic toxicity is a pruritic maculopapular rash which usually appears on the extremities and less frequently on the trunk. This rash is generally reversible and usually responsive to symptomatic treatment.
An erythematous, desquamative rash involving the hands and feet has been reported in patients receiving fluorouracil (in some cases, prolonged infusions of high dosages of the drug were administered). The rash may be accompanied by tingling or painful hands and feet, swollen palms and soles, and phalangeal tenderness. These adverse effects, referred to as palmar-plantar erythrodysesthesia or hand-foot syndrome, may gradually disappear over 5-7 days after discontinuance of fluorouracil therapy.
For more Drug Warnings (Complete) data for FLUOROURACIL (31 total), please visit the HSDB record page.

Biological Half Life

10-20 minutes
Following iv administration, the plasma elimination half-life averages about 16 minutes (range: 8-20 minutes) and is dose dependent.
Rapid iv admin of 5-FU produces plasma concn of 0.1 to 1.0 mM; plasma clearance is rapid (half-life 10 to 20 min) ...

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Health Hazards -> Teratogens

Methods of Manufacturing

The direct action of fluorine on uracil yields the cancer chemotherapy agent, 5-fluorouracil.
Preparation: ... Heidelberger, Duschinsky, US 2802005 (1957); US 2885396 (1959)

General Manufacturing Information

2,4(1H,3H)-Pyrimidinedione, 5-fluoro-: ACTIVE
Commercial preparations are available in a variety of concentrations and vehicles. Solutions in propylene glycol are more active than cream preparations ... .

Analytic Laboratory Methods

Analyte: fluorouracil; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: fluorouracil; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
Analyte: fluorouracil; matrix: chemical purity; procedure: liquid chromatography with detection at 254 nm and comparison to standards
Analyte: fluorouracil; matrix: pharmaceutical preparation (cream; topical solution); procedure: thin-layer chromatography with comparison to standards (chemical identification)
For more Analytic Laboratory Methods (Complete) data for FLUOROURACIL (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

GLC DETERMINATION OF FLUOROURACIL IN PLASMA @ CONCN AS LOW AS 0.1 UG/ML.
Matrix: Blood, bile, and urine. Analyte: Fluorouracil. Assay Procedure: Microbiological asssay. Limit of detection: 10 ng/ml. Matrix: Blood plasma. Analyte: Fluorouracil. Assay procedure: HPLC with UV detection. Limit of detection: 100 ng/ml. Sample Matrix: Blood serum. Analyte: Fluorouracil. Assay procedure: GC with ECD. Limit of detection 0.05 ng. /From table/

Storage Conditions

Store at 25 °C (77 °F); excursions permitted to 15 °C - 30 °C (59 °F -86 °F). /Efudex Solutions/

Interactions

To incr the complete response rate of patients with locally advanced head and neck cancer after 3 cycles of neoadjuvant chemotherapy, sequential methotrexate was added to the combination of cis-platin and continuous infusion fluorouracil. The feasibility of administering 3 additional cycles of the same regimen as adjuvant chemotherapy was examined. Thirty eight patients were treated; the median age was 53 yr and 36 patients had stage IV disease. Chemotherapy consisted of methotrexate 120 mg/sq m followed 24 hr later by cis-platin 100 mg/sq m and a 5 day continuous infusion of fluorouracil at 1000 mg/sq m/day. Of 34 patients evaluable for response to neoadjuvant chemotherapy, 9 had a complete response, 21 a partial response, 2 a minimal response, and 1 patient each stable disease and no response. Of 31 patients who received local therapy, 15 were treated with surgery and radiotherapy and 16 with radiotherapy alone. Of 25 patients eligible to receive adjuvant chemotherapy only 10 received all 3 intended cycles, while 15 received less or no adjuvant chemotherapy because of patient refusal, cumulative toxicity, or early disease progression. With a median follow up time of 39 mo, the median survival is estimated to be 20 mo. Of 8 patients with nasopharyngeal or paranasal sinus cancer, none had disease recurrence. Patients with good initial performance status and low N-stage also had a significant survival advantage. Chemotherapy-related toxicities consisted mainly of mucositis, requiring fluorouracil dose reduction in the majority of patients; similar toxicities were exacerbated in the adjuvant setting. The addition of methotrexate did not incr the complete response rate over what has been reported for the combination of cis-platin and fluorouracil alone.
Leukopenic and/or thrombocytopenic effects fluorouracil may be increased with concurrent or recent therapy with blood dyscrasia causing medications.
Concurrent use /with leucovorin/ may increase the therapeutic and toxic effects of fluorouracil.
Because normal defense mechanisms may be suppressed by fluorouracil therapy the patient's antibody responses to vaccine (killed virus) may be decreased.
For more Interactions (Complete) data for FLUOROURACIL (12 total), please visit the HSDB record page.

Stability Shelf Life

Stable when exposed to air.

Dates

Modify: 2023-08-15
1: Shah VV, Aldahan AS, Mlacker S, Alsaidan M, Samarkandy S, Nouri K. 5-Fluorouracil in the Treatment of Keloids and Hypertrophic Scars: A Comprehensive Review of the Literature. Dermatol Ther (Heidelb). 2016 Apr 22. [Epub ahead of print] Review. PubMed PMID: 27105629.
2: Pandey K, Dubey RS, Prasad BB. A Critical Review on Clinical Application of Separation Techniques for Selective Recognition of Uracil and 5-Fluorouracil. Indian J Clin Biochem. 2016 Mar;31(1):3-12. doi: 10.1007/s12291-015-0482-4. Epub 2015 Feb 15. Review. PubMed PMID: 26855482; PubMed Central PMCID: PMC4731362.
3: Metterle L, Nelson C, Patel N. Intralesional 5-fluorouracil (FU) as a treatment for nonmelanoma skin cancer (NMSC): A review. J Am Acad Dermatol. 2016 Mar;74(3):552-7. doi: 10.1016/j.jaad.2015.09.040. Epub 2015 Nov 11. Review. PubMed PMID: 26577512.
4: Cabourne E, Clarke JC, Schlottmann PG, Evans JR. Mitomycin C versus 5-Fluorouracil for wound healing in glaucoma surgery. Cochrane Database Syst Rev. 2015 Nov 6;11:CD006259. doi: 10.1002/14651858.CD006259.pub2. Review. PubMed PMID: 26545176.
5: Oyanagi H, Ichikawa H, Kosugi S, Banba T, Hanyu T, Hirashima K, Ishikawa T, Kameyama H, Kobayashi T, Minagawa M, Koyama Y, Wakai T. [Three cases of esophageal carcinoma achieved a pathological complete response after neoadjuvant chemotherapy with cisplatin and 5-fluorouracil]. Gan To Kagaku Ryoho. 2015 Apr;42(4):497-501. Review. Japanese. PubMed PMID: 25963701.
6: Li Q, Liu Y, Zhang HM, Huang YP, Wang TY, Li DS, Sun HZ. Influence of DPYD Genetic Polymorphisms on 5-Fluorouracil Toxicities in Patients with Colorectal Cancer: A Meta-Analysis. Gastroenterol Res Pract. 2014;2014:827989. doi: 10.1155/2014/827989. Epub 2014 Dec 28. Review. PubMed PMID: 25614737; PubMed Central PMCID: PMC4295351.
7: Ye J, Chen J, Ge L, Liu A, Zhou S. Effectiveness and safety of s-1-based therapy compared with 5-Fluorouracil-based therapy for advanced colorectal cancer: a meta-analysis. Gastroenterol Res Pract. 2014;2014:146530. doi: 10.1155/2014/146530. Epub 2014 Nov 30. Review. PubMed PMID: 25525426; PubMed Central PMCID: PMC4265705.
8: Wang WB, Yang Y, Zhao YP, Zhang TP, Liao Q, Shu H. Recent studies of 5-fluorouracil resistance in pancreatic cancer. World J Gastroenterol. 2014 Nov 14;20(42):15682-90. doi: 10.3748/wjg.v20.i42.15682. Review. PubMed PMID: 25400452; PubMed Central PMCID: PMC4229533.
9: Goldstein R, Yu D, Gillmore R, Thirlwell C, O'Donoghue P, Mayer A, Meyer T. Oxaliplatin/5-fluorouracil in advanced hepatocellular carcinoma: case report and single-center retrospective review. Future Oncol. 2014 Oct;10(13):2007-14. doi: 10.2217/fon.14.108. Epub 2014 Sep 11. Review. PubMed PMID: 25209630.
10: Polk A, Vistisen K, Vaage-Nilsen M, Nielsen DL. A systematic review of the pathophysiology of 5-fluorouracil-induced cardiotoxicity. BMC Pharmacol Toxicol. 2014 Sep 4;15:47. doi: 10.1186/2050-6511-15-47. Review. PubMed PMID: 25186061; PubMed Central PMCID: PMC4170068.
11: Iacovelli R, Pietrantonio F, Palazzo A, Maggi C, Ricchini F, de Braud F, Di Bartolomeo M. Incidence and relative risk of grade 3 and 4 diarrhoea in patients treated with capecitabine or 5-fluorouracil: a meta-analysis of published trials. Br J Clin Pharmacol. 2014 Dec;78(6):1228-37. doi: 10.1111/bcp.12449. Review. PubMed PMID: 24962653; PubMed Central PMCID: PMC4256612.
12: Aguado C, García-Paredes B, Sotelo MJ, Sastre J, Díaz-Rubio E. Should capecitabine replace 5-fluorouracil in the first-line treatment of metastatic colorectal cancer? World J Gastroenterol. 2014 May 28;20(20):6092-101. doi: 10.3748/wjg.v20.i20.6092. Review. PubMed PMID: 24876731; PubMed Central PMCID: PMC4033448.
13: Kang BW, Kim JG, Kwon OK, Chung HY, Yu W. Non-platinum-based chemotherapy for treatment of advanced gastric cancer: 5-fluorouracil, taxanes, and irinotecan. World J Gastroenterol. 2014 May 14;20(18):5396-402. doi: 10.3748/wjg.v20.i18.5396. Review. PubMed PMID: 24833869; PubMed Central PMCID: PMC4017054.
14: Papanastasopoulos P, Stebbing J. Molecular basis of 5-fluorouracil-related toxicity: lessons from clinical practice. Anticancer Res. 2014 Apr;34(4):1531-5. Review. PubMed PMID: 24692679.
15: Green E, Wilkins M, Bunce C, Wormald R. 5-Fluorouracil for glaucoma surgery. Cochrane Database Syst Rev. 2014 Feb 19;2:CD001132. doi: 10.1002/14651858.CD001132.pub2. Review. PubMed PMID: 24554410.
16: Endo C, Takagawa R, Chiba T, Kawamoto M, Konishi T, Honma Y, Minami Y, Watanabe J, Morita T, Mogaki M, Masui H. [A case of consciousness disorder induced by the syndrome of inappropriate secretion of antidiuretic hormone following cisplatin and 5-fluorouracil chemotherapy in a patient with esophageal cancer]. Gan To Kagaku Ryoho. 2013 Nov;40(12):2130-2. Review. Japanese. PubMed PMID: 24394036.
17: De Fendi LI, Arruda GV, Scott IU, Paula JS. Mitomycin C versus 5-fluorouracil as an adjunctive treatment for trabeculectomy: a meta-analysis of randomized clinical trials. Clin Experiment Ophthalmol. 2013 Nov;41(8):798-806. Review. PubMed PMID: 24308066.
18: Bahner JD, Bordeaux JS. Non-melanoma skin cancers: photodynamic therapy, cryotherapy, 5-fluorouracil, imiquimod, diclofenac, or what? Facts and controversies. Clin Dermatol. 2013 Nov-Dec;31(6):792-8. doi: 10.1016/j.clindermatol.2013.08.020. Review. PubMed PMID: 24160289.
19: Schmitt AR, Bordeaux JS. Solar keratoses: photodynamic therapy, cryotherapy, 5-fluorouracil, imiquimod, diclofenac, or what? Facts and controversies. Clin Dermatol. 2013 Nov-Dec;31(6):712-7. doi: 10.1016/j.clindermatol.2013.05.007. Review. PubMed PMID: 24160275.
20: van Kuilenburg AB, Maring JG. Evaluation of 5-fluorouracil pharmacokinetic models and therapeutic drug monitoring in cancer patients. Pharmacogenomics. 2013 May;14(7):799-811. doi: 10.2217/pgs.13.54. Review. PubMed PMID: 23651027.

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